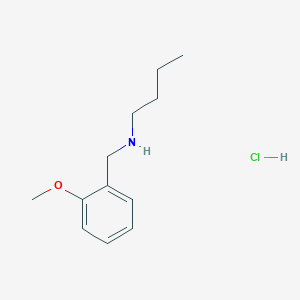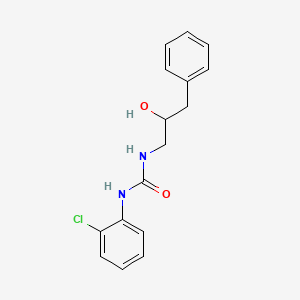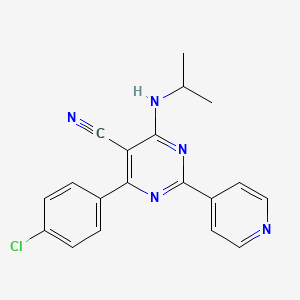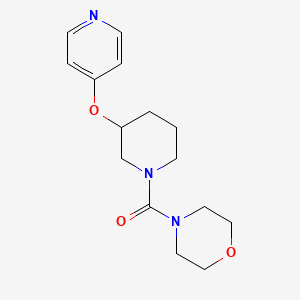
N-(2-Methoxybenzyl)butan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-Methoxybenzyl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C12H20ClNO . Its molecular weight is 229.75 g/mol . It is also known by its CAS number 1158579-56-6 .
Synthesis Analysis
The synthesis of amines like “this compound” often involves reactions such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the infrared spectrum can show absorptions resulting from the N-H bonds of primary and secondary amines . The 1H NMR spectrum can help in determining the structure of the amine .Chemical Reactions Analysis
Amines like “this compound” can undergo a variety of chemical reactions. For example, they can react with aldehydes or ketones to form imines or enamines . The detailed mechanism for these reactions often involves nucleophilic addition, proton transfer, and protonation .作用机制
N-(2-Methoxybenzyl)butan-1-amine hydrochloride has been found to act as an agonist at the 5-HT2A receptor, which is a serotonin receptor found in the brain. This receptor is involved in a variety of processes, including mood, cognition, and behavior. The mechanism of action of this compound is thought to involve binding to the 5-HT2A receptor and activating it, which then leads to the release of various neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. It has also been found to increase the release of dopamine in the brain, which can lead to increased alertness and motivation. Additionally, this compound has been found to increase the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
实验室实验的优点和局限性
N-(2-Methoxybenzyl)butan-1-amine hydrochloride has a number of advantages for laboratory experiments. It is a relatively inexpensive compound to synthesize, and it is relatively easy to work with. Additionally, it has a wide variety of biochemical and physiological effects, making it a useful tool for studying various processes. However, this compound has some limitations as well. It can be toxic in high doses, and it has a relatively short half-life, which can make it difficult to study long-term effects.
未来方向
There are a number of potential future directions for the use of N-(2-Methoxybenzyl)butan-1-amine hydrochloride in scientific research. One potential direction is to use this compound to study the effects of various drugs on the 5-HT2A receptor. Additionally, this compound could be used to study the effects of various compounds on the activity of monoamine oxidase, acetylcholinesterase, and other enzymes involved in neurotransmitter metabolism. This compound could also be used to study the effects of various compounds on the release of neurotransmitters, such as serotonin and dopamine. Finally, this compound could be used to study the effects of various compounds on the development and function of the brain.
合成方法
N-(2-Methoxybenzyl)butan-1-amine hydrochloride can be synthesized from the reaction of 2-methoxybenzaldehyde and butan-1-amine in the presence of hydrochloric acid as a catalyst. The reaction is conducted in a flask with a condenser attached and heated to a temperature of 150°C. The reaction is then stirred for 2-3 hours until the desired product is obtained.
科学研究应用
N-(2-Methoxybenzyl)butan-1-amine hydrochloride has been used as a research tool to study the mechanisms of action of various drugs and compounds. It has also been used to study the biochemical and physiological effects of drugs, as well as the pharmacological effects of compounds. This compound has been used in a variety of laboratory experiments, including those related to drug metabolism, drug-receptor interactions, and drug-target interactions.
安全和危害
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-4-9-13-10-11-7-5-6-8-12(11)14-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPJMZOHROFQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2616389.png)
![Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2616390.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2616391.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2616395.png)
![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide](/img/structure/B2616398.png)




![N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2616405.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2616406.png)

